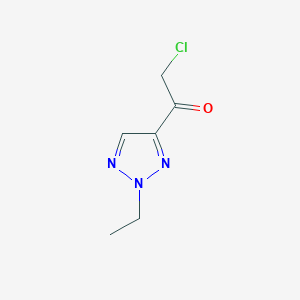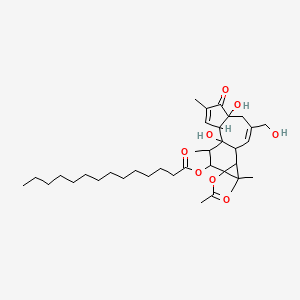
2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one” is a compound that contains a 1,2,3-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of the Huisgen cycloaddition, a non-regioselective reaction between terminal alkynes and organic azides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives are often characterized by their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Agricultural Fungicides : 2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one is used in the synthesis of prothioconazole, a promising agricultural fungicide. This process involves nucleophilic substitution and is optimized for high yield and purity, suitable for industrial application (Ji et al., 2017).
Physicochemical Studies
- Characterization of Bisazolylethanes : Research on 1,2-bisazolylethanes, synthesized from azoles and 1,2-dibromoethane, includes physicochemical properties like 1H and 13C NMR properties. This research provides insights into the chemical shifts of ethylene carbon atoms in these compounds (Torres et al., 1988).
Synthesis of Novel Compounds
- Creation of Heterocycles for Various Applications : Synthesizing novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and related compounds demonstrates the versatility of triazole derivatives in forming heterocycles, which are significant in multiple scientific applications (Kariuki et al., 2022).
Antiviral Research
- Development of COVID-19 Inhibitors : Triazole derivatives have been studied for their potential in inhibiting the main coronavirus protease, suggesting a significant role in antiviral drug development (Rashdan et al., 2021).
Chemical and Physical Properties Analysis
- Investigating π-hole Tetrel Bonding Interactions : Research into the π-hole tetrel bonding interactions in triazole derivatives, including various analyses like Hirshfeld surface analysis and DFT calculations, provides crucial information on the nucleophilic/electrophilic nature of these compounds (Ahmed et al., 2020).
Antimicrobial Activity
- Evaluating Antifungal and Antibacterial Properties : Studies on new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives showcase their significant antifungal and antibacterial activities, indicating the potential of triazole derivatives in antimicrobial applications (Kategaonkar et al., 2010).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 1,2,3-triazoles, have been found to interact with a variety of targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It is known that this compound is a cysteine-reactive small-molecule fragment . This suggests that it may interact with its targets through covalent bonding with cysteine residues, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways . The exact pathways would depend on the specific targets of the compound.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution. The metabolism and excretion would depend on the specific structure of the compound and its interactions with metabolic enzymes.
Result of Action
Based on its reactivity with cysteine residues , it could potentially modify the function of its target proteins, leading to changes in cellular processes.
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-(2-ethyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-2-10-8-4-5(9-10)6(11)3-7/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYAYGLQZJMFCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909348-07-7 |
Source


|
| Record name | 2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)

![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)



![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)